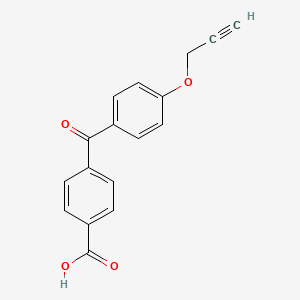

4-(4-(Prop-2-ynyloxy)benzoyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

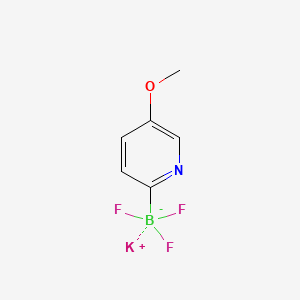

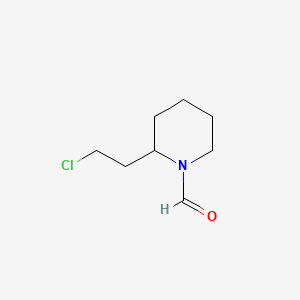

4-(4-(Prop-2-ynyloxy)benzoyl)benzoic acid is a trifunctional building block used for chemical probe synthesis . It contains a light-activated benzophenone, an alkyne tag, and a carboxylic acid synthetic handle . The molecular formula is C17H12O4 and the molecular weight is 280.279.

Synthesis Analysis

The synthesis of 4-(4-(Prop-2-ynyloxy)benzoyl)benzoic acid involves chemical probe synthesis . It is a trifunctional building block that contains a light-activated benzophenone, an alkyne tag, and a carboxylic acid synthetic handle .Molecular Structure Analysis

The molecular structure of 4-(4-(Prop-2-ynyloxy)benzoyl)benzoic acid is represented by the empirical formula C17H12O4 .Chemical Reactions Analysis

When appended to a ligand or pharmacophore through its acid linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(4-(Prop-2-ynyloxy)benzoyl)benzoic acid include its molecular formula C17H12O4 and molecular weight 280.27 . It is a solid substance .Wissenschaftliche Forschungsanwendungen

Temporary Protecting Group for Alcohols : The derivative 2-(prenyloxymethyl)benzoyl (POMB) group, which can be synthesized using related benzoyl compounds, has been used as a temporary protecting group for alcohols. This derivative shows compatibility with various other protecting groups, highlighting its utility in complex organic synthesis (Vatèle, 2005).

Uses in Food, Cosmetic, and Pharmaceutical Products : Benzoic acid derivatives, including benzoyl peroxide and related compounds, are extensively used as antibacterial and antifungal preservatives, as well as flavoring agents in food, cosmetics, hygiene, and pharmaceutical products. Their widespread occurrence and use lead to significant environmental distribution and human exposure (del Olmo, Calzada, & Nuñez, 2017).

Synthesis and Characterization for Biological Activity : The synthesis of Schiff base compounds derived from 4-amino benzoic acid and their biological activity against bacteria has been studied, demonstrating the potential biomedical applications of these derivatives (Radi et al., 2019).

Biosynthesis in Plants and Bacteria : Research has explored the biosynthesis of benzoic acid in plants and bacteria, highlighting its role as a building block for various natural products. The study provides insight into the enzymatic pathways involved in the formation of benzoyl and benzyl groups in eukaryotes and prokaryotes (Hertweck et al., 2001).

Nitric-Oxide-Releasing Prodrugs : A series of water-soluble esters of acetylsalicylic acid (ASA), including benzoyl derivatives, have been synthesized and evaluated as prodrugs. These compounds release nitric oxide and have potential applications in treating inflammatory conditions and reducing platelet aggregation (Rolando et al., 2013).

Synthesis for Antibacterial and Antiurease Activity : A method for synthesizing (prop-2-ynyloxy) benzene derivatives, including antibacterial and antiurease activities, was developed. Some synthesized compounds exhibited significant inhibitory effects against harmful substances (Batool et al., 2014).

Wirkmechanismus

Eigenschaften

IUPAC Name |

4-(4-prop-2-ynoxybenzoyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O4/c1-2-11-21-15-9-7-13(8-10-15)16(18)12-3-5-14(6-4-12)17(19)20/h1,3-10H,11H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDMKFAPEKSQDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(Prop-2-ynyloxy)benzoyl)benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Difluoro-N-(3-Methoxy-2h-Pyrazolo[3,4-B]pyridin-5-Yl)-3-[(Propylsulfonyl)amino]benzamide](/img/structure/B569784.png)

![8-Oxatricyclo[4.3.0.07,9]nona-1,3,5-triene, 7-methoxy-](/img/no-structure.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B569796.png)

![(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine hydrochloride](/img/structure/B569799.png)

![(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B569800.png)